Dipyanone (hydrochloride) is a synthetic opioid analgesic that has gained attention as a designer drug. It was first identified in Germany in 2021 and is closely related to other opioids such as methadone, dipipanone, and phenadoxone. Dipyanone is classified as a novel opioid, which means it has been reported to produce psychoactive effects similar to those of heroin and fentanyl, although it is considered to be slightly less potent than these substances .
Dipyanone is classified under the category of synthetic opioids, specifically as an opioid analgesic. Its chemical structure allows it to interact with the body's opioid receptors, leading to pain relief and potential psychoactive effects. The compound is often studied in forensic contexts due to its emergence in illicit drug markets .
The synthesis of dipyanone (hydrochloride) involves several intricate steps that transform precursor materials into the final product. The process typically includes the formation of a core structure followed by various functionalization reactions to achieve the desired pharmacological properties.
Dipyanone has a molecular formula of and a molar mass of approximately .
Dipyanone undergoes various chemical reactions typical of opioid compounds, including:
The detailed mechanisms of these reactions often require advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy for characterization and confirmation of product formation.
Dipyanone acts primarily through its interaction with opioid receptors located in the central nervous system.
Relevant data from analytical methods like high-performance liquid chromatography (HPLC) confirm its purity and identity through retention time comparisons with known standards .
Dipyanone has several scientific uses, particularly in research settings:
Dipyanone hydrochloride emerged on illicit drug markets in Germany and Slovenia in 2021, representing a new subclass of methadone-like novel synthetic opioids (NSOs) [2] [3]. This emergence followed global scheduling of fentanyl analogues (2018–2019), which created a market vacuum for non-fentanyl NSOs [2] [8]. According to the European Drug Report 2024, 81 different NSOs have been reported since 2009, with methadone analogues like dipyanone constituting a rapidly growing segment [2] [3]. Unlike fentanyl analogues, dipyanone is not explicitly controlled under international drug conventions but may fall under analogue legislation in some jurisdictions, complicating regulatory responses [2].
Forensic toxicology data reveal dipyanone’s involvement in fatal intoxications across multiple continents:
Table 1: Documented Forensic Cases Involving Dipyanone (2021–2023)
Location | Year | Blood Conc. (ng/mL) | Urine Conc. (ng/mL) | Co-Detected Substances |
---|---|---|---|---|
Germany | 2022 | 720–1,400 | 80–5,500 | None (isolated) or multiple NSOs |
USA | 2023 | 370 | Not reported | 2-methyl AP-237, flualprazolam |
Slovenia | 2021 | Not quantified | >1,000 | Unspecified opioids |
The European Union Drugs Agency (EUDA) identifies dipyanone as part of a dangerous trend toward structurally diverse NSOs that evade regulatory controls [2] [3]. Its methadone-like pharmacokinetics may contribute to delayed overdose onset, increasing risks of accidental consumption escalation. Seizure data indicate availability as powders and tablets, sometimes misrepresented as "oxycodone" or "heroin" [4] [8]. Public health challenges include:
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6